N-(1-chloroethylsulfonyl)-2-fluoro-4-methylbenzamide
Description
N-(1-chloroethylsulfonyl)-2-fluoro-4-methylbenzamide is an organic compound characterized by its unique chemical structure, which includes a chloroethylsulfonyl group, a fluorine atom, and a methyl group attached to a benzamide core
Properties
IUPAC Name |
N-(1-chloroethylsulfonyl)-2-fluoro-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO3S/c1-6-3-4-8(9(12)5-6)10(14)13-17(15,16)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOLYQYQRGUXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NS(=O)(=O)C(C)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-chloroethylsulfonyl)-2-fluoro-4-methylbenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methylbenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride.
Amidation: The acid chloride is then reacted with an amine, such as ethylamine, to form the corresponding amide.
Sulfonylation: The amide is treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Final Step: The sulfonyl chloride intermediate is then reacted with 1-chloroethanol under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1-chloroethylsulfonyl)-2-fluoro-4-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethylsulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce 2-fluoro-4-methylbenzoic acid and 1-chloroethanol.
Scientific Research Applications
N-(1-chloroethylsulfonyl)-2-fluoro-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfonyl groups on biological systems, including enzyme inhibition and protein binding.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or chemical resistance.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism by which N-(1-chloroethylsulfonyl)-2-fluoro-4-methylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: The sulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition.
Receptor Binding: The compound may interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique structure allows for diverse chemical reactions and applications, particularly in medicinal chemistry and materials science. Understanding its preparation, reactivity, and mechanism of action can facilitate its use in developing new technologies and therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
